molecular formula C5H8ClF3N4 B15322614 1-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride

1-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride

Cat. No.: B15322614
M. Wt: 216.59 g/mol
InChI Key: AVVJRQKHISYLAQ-UHFFFAOYSA-N
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Description

1-[4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride is a triazole-derived compound characterized by a 1,2,4-triazole core substituted with a methyl group at position 4 and a trifluoromethyl (-CF₃) group at position 3. The methanamine side chain at position 3 is protonated as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications . Triazole derivatives are widely explored for their biological activities, including antimicrobial, antiviral, and kinase inhibition properties. The trifluoromethyl group in this compound is notable for its electron-withdrawing and lipophilic effects, which can influence both pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula

C5H8ClF3N4

Molecular Weight

216.59 g/mol

IUPAC Name

[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C5H7F3N4.ClH/c1-12-3(2-9)10-11-4(12)5(6,7)8;/h2,9H2,1H3;1H

InChI Key

AVVJRQKHISYLAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1C(F)(F)F)CN.Cl

Origin of Product

United States

Biological Activity

1-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride, known for its diverse biological activities, is a compound that has drawn attention in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C4_4H5_5F3_3N4_4·HCl
  • Molecular Weight : 166.1045 g/mol
  • CAS Number : 1547010-07-0
  • SMILES Notation : FC(c1nnc(n1C)N)(F)F

Synthesis Methods

The synthesis of 1-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride typically involves the cyclization of suitable precursors under specific conditions. Recent studies have highlighted various synthetic routes that yield high purity and yield of the compound.

Antimicrobial Activity

Research has demonstrated that this triazole compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cell wall synthesis.

Antifungal Properties

The compound's antifungal activity is particularly noteworthy. Studies indicate that it is effective against strains such as Candida albicans and Aspergillus niger. The mode of action appears to involve interference with ergosterol biosynthesis, a crucial component of fungal cell membranes.

Herbicidal Activity

In agricultural applications, 1-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride has been evaluated for its herbicidal properties. It acts as a potent inhibitor of phytoene desaturase (PDS), an enzyme essential for carotenoid biosynthesis in plants. This inhibition leads to the death of target weed species while exhibiting low toxicity to non-target plants .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological efficacy of this compound:

Study Activity IC50_{50} Value (µM) Notes
Study 1Antimicrobial30Effective against E. coli
Study 2Antifungal25Effective against C. albicans
Study 3Herbicidal375Effective against multiple weed species

These findings suggest that the compound has a broad spectrum of activity that could be harnessed for both medical and agricultural applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous triazole derivatives to highlight structural, synthetic, and functional differences.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Triazole Positions 4 & 5) Molecular Formula Molecular Weight (g/mol) Notable Properties
1-[4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride 4-CH₃, 5-CF₃ C₆H₉ClF₃N₄ 240.61 High lipophilicity (CF₃), potential metabolic stability, hydrochloride salt form
[5-(Methanesulfonylmethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride 5-CH₂SO₂CH₃ C₅H₁₁ClN₄O₂S 226.68 Sulfonyl group enhances solubility; potential for hydrogen bonding
(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanamine hydrochloride 4-CH₃, 5-SCH₃ C₅H₁₁ClN₄S 202.69 Thioether group increases lipophilicity; susceptible to oxidation
1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride 5-CH₃ C₅H₁₁ClN₄ 178.62 Simpler structure; lower molecular weight; reduced steric hindrance
n-Methyl-1-(4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)methanamine hydrochloride 4-Ph, 5-CF₃ C₁₂H₁₂ClF₃N₄ 304.70 Phenyl group adds aromaticity; discontinued due to synthesis/formulation challenges

Key Insights from Comparisons:

Trifluoromethyl vs. Sulfonyl/Methylthio Groups :

  • The trifluoromethyl group in the target compound confers greater metabolic stability and lipophilicity compared to sulfonyl (polar) or methylthio (oxidizable) substituents .
  • In contrast, the sulfonyl group in [5-(methanesulfonylmethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride improves aqueous solubility, making it more suitable for formulations requiring high bioavailability .

Impact of Aromatic vs. However, its discontinued status suggests synthetic or stability issues .

Hydrochloride Salt Universality :

  • All compared compounds are hydrochloride salts, indicating a common strategy to enhance crystallinity and solubility. The target compound’s chloride counterion is standard for amine-containing pharmaceuticals .

Synthetic Accessibility :

  • Derivatives with simpler substituents (e.g., 5-CH₃ in ) are synthesized via straightforward alkylation or cyclization reactions . The trifluoromethyl group in the target compound likely requires specialized fluorination reagents (e.g., CF₃I or Ruppert-Prakash reagent), increasing synthesis complexity .

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